molecular formula C8H8F3NO B1314517 3-Methoxy-2-(trifluoromethyl)aniline CAS No. 53982-03-9

3-Methoxy-2-(trifluoromethyl)aniline

Cat. No. B1314517
CAS RN: 53982-03-9
M. Wt: 191.15 g/mol
InChI Key: PBJBDVWRFMTPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-(trifluoromethyl)aniline is an important intermediate of medicine and pesticide . It is mainly used for synthesizing analgesic and herbicide, veterinary anti-inflammatory drug, and is also a key intermediate for synthesizing flunixin meglumine .


Synthesis Analysis

A copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate is reported . The transformation allows diverse substrate scope on both o-iodoanilines and anilines, delivering various 2-trifluoromethylbenzimidazole products in moderate to good yields .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-2-(trifluoromethyl)aniline is CF3C6H4NH2 . It is one of three isomers of trifluoromethylaniline . It is classified as an aromatic amine .


Chemical Reactions Analysis

3-Methoxy-2-(trifluoromethyl)aniline may be used in chemical synthesis . It may be used in the synthesis of spleen tyrosine kinase inhibitors based on the phenylamino pyrimidine thiazole .

Scientific Research Applications

Synthesis of Spleen Tyrosine Kinase Inhibitors

  • Application Summary : 3-Methoxy-5-(trifluoromethyl)aniline is used in the synthesis of spleen tyrosine kinase inhibitors based on the phenylamino pyrimidine thiazole .

Synthesis of Substituted Bicyclic Heterocycles

  • Application Summary : 4-Methoxy-3-(trifluoromethyl)aniline, a compound similar to 3-Methoxy-2-(trifluoromethyl)aniline, is used for synthesising substituted bicyclic heterocycles, including quinolines, benzotriazoles and benzimidazoles analogues .
  • Results or Outcomes : These applications are particularly relevant to the development of active pharmaceutical ingredients (APIs), showing strong antitumor and antiviral activities .

Trifluoromethylarylation of Alkenes

  • Application Summary : Anilines, such as 3-Methoxy-2-(trifluoromethyl)aniline, can be used in the trifluoromethylarylation of alkenes .
  • Methods of Application : The method involves the use of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent .
  • Results or Outcomes : This work uncovers a new mode of reactivity that involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .

Synthesis of Analgesic and Herbicide

  • Application Summary : 2-Methyl-3-Trifluoromethyl Aniline, a compound similar to 3-Methoxy-2-(trifluoromethyl)aniline, is an important intermediate of medicine and pesticide, mainly used for synthesizing analgesic and herbicide .
  • Results or Outcomes : This compound is also a key intermediate for synthesizing flunixin meglumine .

Synthesis of Flunixin

  • Application Summary : 2-Methyl-3-Trifluoromethyl Aniline, a compound similar to 3-Methoxy-2-(trifluoromethyl)aniline, is used for synthesizing the analgesic compound, flunixin .
  • Results or Outcomes : Flunixin is a nonsteroidal anti-inflammatory drug (NSAID), and is used in veterinary medicine for the relief of pain and inflammation .

Synthesis of Antitumor and Antiviral Compounds

  • Application Summary : 4-Methoxy-3-(trifluoromethyl)aniline, a compound similar to 3-Methoxy-2-(trifluoromethyl)aniline, is used for synthesising substituted bicyclic heterocycles, including quinolines, benzotriazoles and benzimidazoles analogues .
  • Results or Outcomes : These applications are particularly relevant to the development of active pharmaceutical ingredients (APIs), showing strong antitumor and antiviral activities .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of 3-Methoxy-2-(trifluoromethyl)aniline research could involve the trifluoromethylarylation of alkenes using anilines . This work uncovers a new mode of reactivity that involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .

properties

IUPAC Name

3-methoxy-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-13-6-4-2-3-5(12)7(6)8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJBDVWRFMTPOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501274128
Record name 3-Methoxy-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-(trifluoromethyl)aniline

CAS RN

53982-03-9
Record name 3-Methoxy-2-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53982-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-2-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.